3,5-Dibromo-2-fluorobenzenesulfonyl chloride

Description

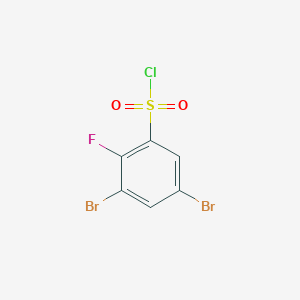

3,5-Dibromo-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Br2ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

IUPAC Name |

3,5-dibromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSLFMCORLTFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Fluorobenzyl Chloride Derivatives

One of the primary routes involves the bromination of 2-fluorobenzyl chloride derivatives. According to EvitaChem, the synthesis begins with 2-fluorobenzyl chloride, which undergoes electrophilic aromatic substitution with bromine in the presence of a catalyst such as iron or aluminum chloride (FeCl₃ or AlCl₃). This process selectively introduces bromine atoms at the 4 and 5 positions on the aromatic ring, producing 4,5-dibromo-2-fluorobenzyl chloride (Table 1).

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | FeCl₃, AlCl₃ | Enhances electrophilic bromination |

| Temperature | 0°C to room temperature | Controls selectivity |

| Solvent | Dichloromethane or chloroform | Solvent medium |

This method ensures regioselectivity, leveraging the directing effects of the fluorine atom, which is ortho/para directing but deactivates the ring, thus favoring bromination at the meta positions relative to fluorine.

Sulfonation of Brominated Intermediates

Following bromination, the next step involves sulfonation to introduce the sulfonyl chloride group. This process typically employs sulfuryl chloride ($$SO2Cl2$$) or chlorosulfonic acid ($$ClSO_3H$$) under controlled temperature conditions. The sulfonation occurs at the aromatic ring, preferentially at the positions activated by bromine substituents, resulting in 3,5-dibromo-2-fluorobenzenesulfonyl chloride.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonating agent | Sulfuryl chloride or chlorosulfonic acid | Provides sulfonyl chloride functionality |

| Temperature | 0°C to 50°C | Prevents over-sulfonation or side reactions |

| Solvent | Usually inert solvents like dichloromethane | Ensures controlled reaction |

The sulfonation step is crucial for functionalizing the aromatic ring with the sulfonyl chloride group, which is highly reactive and useful for subsequent derivatizations.

Chlorination and Final Functionalization

In some procedures, chlorination of sulfonyl groups or further halogenation may be employed to modify the compound's reactivity or purity. The chlorination can be achieved via reaction with chlorine gas or phosphorus oxychloride ($$POCl_3$$) under reflux conditions, converting sulfonic acid derivatives into sulfonyl chlorides efficiently.

Alternative Synthetic Strategies

Research also indicates the possibility of synthesizing this compound via multi-step routes involving:

- Direct sulfonation of fluorinated aromatic compounds followed by bromination.

- Use of fluorinated sulfonyl chlorides as intermediates, which can be brominated selectively.

- Transition-metal catalyzed halogen exchange reactions , where fluorine or bromine atoms are exchanged under specific conditions to achieve the desired substitution pattern.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Catalyst | Key Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Bromination + Sulfonation | 2-Fluorobenzyl chloride | Bromine, sulfuryl chloride | FeCl₃, AlCl₃ | 0°C to room temp | High | Regioselective bromination followed by sulfonyl chloride formation |

| Direct Sulfonation | Aromatic fluorinated compounds | Chlorosulfonic acid | None | 0°C to 50°C | Moderate to high | Requires control to prevent over-sulfonation |

| Halogen Exchange | Fluorinated sulfonyl chlorides | Bromine or chlorine | Transition metals | Reflux | Variable | For specific substitution pattern |

Research Findings and Notes

- The selectivity of bromination is influenced by the fluorine atom's electron-withdrawing effect, which deactivates the ring and directs electrophilic substitution to specific positions.

- The sulfonyl chloride formation is optimized under mild conditions to prevent side reactions such as over-sulfonation or chlorination.

- Industrial synthesis may employ continuous flow reactors to enhance yield, safety, and purity, especially when handling reactive reagents like bromine and chlorosulfonic acid.

- Alternative routes involving fluorosulfonyl intermediates or transition-metal catalysis can offer more precise control over substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Result from oxidation reactions.

Sulfonate Esters: Produced from reactions with alcohols.

Scientific Research Applications

3,5-Dibromo-2-fluorobenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a sulfonylating agent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluorobenzenesulfonyl chloride

- 2-Bromo-4,6-difluorobenzenesulfonyl chloride

- 3,4-Difluorobenzenesulfonyl chloride

Uniqueness

3,5-Dibromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Biological Activity

3,5-Dibromo-2-fluorobenzenesulfonyl chloride is a halogenated sulfonyl chloride compound known for its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClFOS

- Molecular Weight : 352.42 g/mol

- Functional Groups : The compound features a benzene ring with two bromine atoms, one fluorine atom, and a sulfonyl chloride group, which enhances its electrophilic character.

The sulfonyl chloride group in this compound allows it to act as an electrophile in nucleophilic substitution reactions. This property enables the compound to modify various biomolecules, particularly proteins and nucleic acids. The biological activity is largely attributed to its ability to:

- Modify Amino Acids : It can react with nucleophilic residues such as lysine and tyrosine in proteins, potentially altering enzyme activity and signal transduction pathways.

- Synthesize Bioactive Derivatives : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including g-secretase inhibitors and other biologically active molecules .

Case Studies and Research Findings

-

Protein Modification Studies :

A study investigated the effects of sulfonyl chlorides on protein function. It was found that compounds similar to this compound could significantly alter the functionality of proteins involved in metabolic pathways by modifying key amino acid residues. -

Synthesis of Therapeutic Agents :

Research has shown that derivatives of sulfonyl chlorides are crucial in synthesizing therapeutic agents targeting various diseases, including cancer and metabolic disorders. For example, g-secretase inhibitors derived from related structures have been reported to exhibit promising anti-cancer properties . -

Electrophilic Reactions :

Electrophilic reactions involving sulfonyl chlorides have been extensively studied. These reactions often lead to the formation of stable adducts with nucleophiles, which can be further explored for their biological implications.

Q & A

Q. What synthetic routes are commonly employed for 3,5-Dibromo-2-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves halogenation and sulfonation steps. To optimize yield:

- Regioselective bromination : Use Lewis acid catalysts (e.g., FeCl₃) to direct bromine substitution at the 3- and 5-positions of the fluorobenzene ring .

- Sulfonation control : Introduce sulfonyl chloride groups under controlled temperatures (0–6°C) to minimize side reactions, as seen in analogous sulfonyl chloride syntheses .

- Purification : Recrystallization in non-polar solvents or column chromatography with silica gel can isolate the product, especially given its sensitivity to moisture .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Mass spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS), referencing fragmentation patterns of similar halogenated aromatics (e.g., base peak at m/z corresponding to [M-Br]⁺) .

- Infrared (IR) spectroscopy : Identify sulfonyl chloride stretches (~1370 cm⁻¹ for S=O) and C-Br/F vibrations (600–800 cm⁻¹) .

- Nuclear magnetic resonance (NMR) : Use ¹⁹F NMR to resolve fluorine environments and ¹H/¹³C NMR to confirm aromatic substitution patterns .

Q. What precautions are critical for handling and storing this compound?

- Storage : Maintain at 0–6°C in airtight, amber vials to prevent hydrolysis of the sulfonyl chloride group .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- SHELX refinement : Use SHELXL for high-resolution refinement, especially for resolving halogen-heavy structures. Check for twinning or disorder using SHELXD’s Patterson map tools .

- Comparative analysis : Cross-validate bond lengths/angles with similar structures (e.g., 5-Bromo-2,4-difluorobenzenesulfonyl chloride) to identify deviations caused by steric effects from bromine substituents .

Q. What computational strategies predict reactivity in nucleophilic substitutions involving this compound?

- Hybrid QSAR/ML models : Train models on datasets combining experimental reaction outcomes (e.g., SNAr reactions) and quantum mechanical descriptors (e.g., Fukui indices for electrophilic sites) .

- Docking studies : Simulate interactions with nucleophiles (e.g., amines) using software like AutoDock Vina, validated by kinetic experimental data .

Q. How can contradictory regioselectivity data in derivative synthesis be resolved?

- Methodological audits : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, polar aprotic solvents (DMF) may favor para-substitution in SNAr reactions, while non-polar solvents shift selectivity .

- In situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What analytical challenges arise in characterizing byproducts during large-scale synthesis?

- High-resolution LC-MS : Detect trace halogenated byproducts (e.g., di-brominated isomers) via hyphenated techniques (LC-QTOF-MS) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability to identify decomposition products during scale-up .

Methodological Considerations

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during prolonged storage?

- Stabilizers : Add molecular sieves or desiccants (e.g., CaCl₂) to storage containers .

- Derivatization : Convert to stable sulfonamide intermediates for long-term storage, then regenerate via HCl treatment .

Q. What strategies enhance reproducibility in multi-step syntheses involving this compound?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to control reaction endpoints .

- Batch documentation : Standardize protocols for temperature gradients, stirring rates, and reagent addition sequences .

Q. How can researchers validate the absence of trace metal contaminants in catalytic steps?

- ICP-MS analysis : Quantify residual metals (e.g., Fe, Al) from catalysts, with detection limits <1 ppm .

- Chelation purification : Pass reaction mixtures through chelating resins (e.g., EDTA-functionalized silica) post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.